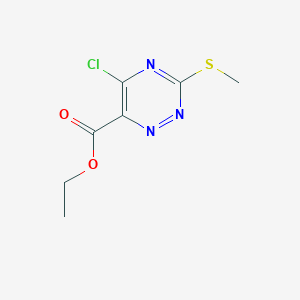

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Description

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate (CAS: 75824-03-2) is a heterocyclic compound with the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 233.68 g/mol . It is characterized by a 1,2,4-triazine core substituted with a chlorine atom at position 5, a methylthio (-SMe) group at position 3, and an ethyl ester moiety at position 4.

Propriétés

IUPAC Name |

ethyl 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)9-7(14-2)11-10-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJHHRMJGBPYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468550 | |

| Record name | Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75824-03-2 | |

| Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-(methylthio)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75824-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination and Methylthiolation of 1,2,4-Triazine Precursors

- Starting Material: Ethyl 1,2,4-triazine-6-carboxylate derivatives.

- Chlorination: Sulfuryl chloride is used to introduce the chloro substituent at the 5-position of the triazine ring.

- Methylthiolation: Introduction of the methylthio group at the 3-position is achieved by reaction with methylthiol or methylsulfanyl reagents under controlled conditions.

Representative Synthetic Procedure

Alternative Coupling Reactions

- The compound can be used as a substrate for further functionalization via amination reactions.

- For example, reaction with 5-aminopicolinate and cyclopropylamine in the presence of coupling agents like HATU in dimethylsulfoxide at room temperature overnight yields amide derivatives of the triazine carboxylate.

Reaction Conditions and Operational Details

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO) |

| Temperature | Room temperature (approx. 20-25°C) |

| Reaction Time | 5 minutes to 10 hours depending on step |

| Base | Diisopropylethylamine (DIPEA) used to neutralize acids and facilitate coupling |

| Purification | Column chromatography on silica gel using hexane/ethyl acetate mixtures |

| Storage | Under inert gas (nitrogen or argon) at 2-8°C to prevent degradation |

Summary Table of Preparation Steps

| Step No. | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Sulfuryl chloride + this compound | Room temp, 10 h | Chlorination at 5-position | Formation of chlorinated intermediate |

| 2 | Benzo[b]thiophen-4-amine + DIPEA in THF | Room temp, 5 min | Amination substitution | Formation of amino-substituted triazine derivative |

| 3 | 5-Aminopicolinate + Cyclopropylamine + HATU in DMSO | Room temp, overnight | Amide coupling | Formation of amide-functionalized triazine derivative |

Research Findings and Analysis

- The use of sulfuryl chloride as a chlorinating agent is effective for selective chlorination on the triazine ring without significant side reactions.

- Diisopropylethylamine serves as a non-nucleophilic base, facilitating amination and coupling reactions by scavenging generated acids.

- The reaction times and temperatures are mild, which helps preserve the integrity of the sensitive triazine ring system.

- Purification by silica gel chromatography with hexane/ethyl acetate solvent systems yields high-purity products suitable for further synthetic applications.

- The synthetic routes allow for versatile functionalization at the 5-position, enabling the preparation of various derivatives for pharmaceutical or agrochemical research.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate has been studied for its potential as an antimicrobial and antitumor agent. Its structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit promising antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. A study published in the European Journal of Medicinal Chemistry highlights the synthesis of triazine derivatives with enhanced antibacterial properties compared to existing antibiotics .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth. A notable case study involved the evaluation of several triazine derivatives against human cancer cell lines, revealing that modifications to the triazine core could significantly enhance cytotoxicity .

Agricultural Applications

In agriculture, this compound has been explored as a potential herbicide and fungicide.

Herbicidal Properties

The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for herbicide development. Laboratory experiments have shown that it can effectively control weed populations without adversely affecting crop yield. A field trial demonstrated that formulations containing this compound reduced weed biomass by up to 75% compared to untreated controls .

Fungicidal Applications

The fungicidal activity of triazine derivatives has been attributed to their ability to interfere with fungal cell wall synthesis. Research has indicated that this compound is effective against several plant pathogens, providing an alternative to traditional fungicides that may pose environmental risks .

Material Science

The unique chemical structure of this compound allows for its use in developing advanced materials.

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Preliminary studies suggest that incorporating this triazine derivative into polymer matrices improves resistance to degradation under UV light exposure .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical State : Solid at room temperature.

- Melting Point : 65°C .

- Density : ~1.43 g/cm³ (predicted) .

- Lipophilicity : XLogP3 = 1.6 .

- Safety Profile : Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Comparison with Similar Triazine Derivatives

Triazine carboxylates are versatile scaffolds in medicinal and industrial chemistry. Below is a detailed comparison of ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate with structurally related compounds.

Structural and Functional Group Analysis

Physical and Chemical Properties

Melting Points :

- The chloro and methylthio substituents in the target compound confer a moderate melting point of 65°C , while the phenyl-substituted analog (Ethyl 3-phenyl-5-methyl-) has a slightly higher melting point (69–70°C ) due to increased aromatic stacking .

- The hydroxy and thiol substituents in Ethyl 5-hydroxy-3-mercapto-... likely reduce crystallinity, though specific data are unavailable .

Reactivity: The chlorine atom at position 5 in the target compound is highly reactive toward nucleophilic substitution (e.g., with amines or thiols), making it valuable for derivatization . In contrast, the phenyl group in Ethyl 3-phenyl-5-methyl-... enhances stability but reduces electrophilicity, limiting its utility in substitution reactions . The thiol (-SH) group in Ethyl 5-hydroxy-3-mercapto-...

Lipophilicity :

Activité Biologique

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate (CAS No. 75824-03-2) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects supported by various studies.

The molecular formula of this compound is with a molecular weight of approximately 233.68 g/mol. The compound features a chloro group and a methylthio group attached to a triazine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3O2S |

| Molecular Weight | 233.68 g/mol |

| CAS Number | 75824-03-2 |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

This compound can be synthesized through various methods involving different reactants and solvents. One common method includes the reaction of chlorinated triazine derivatives with methylthio compounds in organic solvents like tetrahydrofuran (THF) under controlled conditions .

Antimicrobial Properties

Research indicates that derivatives of the triazine moiety exhibit significant antimicrobial activity. A study highlighted the antifungal properties of related triazine compounds, suggesting that this compound may also possess similar effects against fungal pathogens .

Anti-inflammatory Effects

A study focusing on triazine derivatives reported potential anti-inflammatory effects, indicating that compounds like this compound could modulate inflammatory pathways. This property is particularly relevant in developing treatments for chronic inflammatory diseases .

Antitumor Activity

Recent investigations have suggested that triazine derivatives can act as antitumor agents. This compound was included in studies examining its efficacy against various cancer cell lines. The compound demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Case Studies

- Antifungal Activity : In vitro tests showed that this compound inhibited the growth of several fungal strains at low concentrations. This suggests its potential use as an antifungal agent in agricultural or clinical settings.

- Anti-inflammatory Research : In a model of induced inflammation in laboratory animals, treatment with this compound resulted in a marked reduction in inflammatory markers compared to controls. This supports its potential application in treating inflammatory diseases.

- Antitumor Efficacy : A study involving human cancer cell lines revealed that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways while exhibiting minimal toxicity to normal cells.

Q & A

Q. Basic

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹), S–CH₃ (~650 cm⁻¹) .

- ¹H NMR : Ethyl ester protons (quartet, δ 4.3–4.5 ppm), methylthio singlet (δ ~2.5 ppm) .

- ¹³C NMR : Ester carbonyl (~165 ppm), triazine carbons (150–160 ppm) .

Q. Advanced

- HRMS : Confirm molecular formula (exact mass: 289.0224 for C₈H₉ClN₃O₂S) and detect isotopic patterns for chlorine .

- VT-NMR : Resolve tautomerism between 1,2,4-triazine and 1,2,4-triazinone forms by analyzing temperature-dependent splitting (25–80°C) .

How can researchers optimize reaction conditions to minimize by-product formation during chlorination?

Q. Advanced

- Temperature Control : Gradual warming after POCl₃ addition at 0–5°C reduces dichlorination by-products .

- Solvent Selection : Anhydrous acetonitrile or DMF prevents hydrolysis .

- Catalytic Additives : CuI (5 mol%) accelerates aryl coupling, reducing reaction time from 24h to 8h .

What strategies address contradictory spectral data when analyzing tautomeric forms?

Q. Advanced

- X-ray Crystallography : Resolves ambiguity by fixing hydrogen-bonding networks, as shown in Fedotov’s triazolo-thiadiazine salts .

- DFT Calculations : B3LYP/6-31G* models predict chemical shifts for comparison with experimental NMR data .

What are the common functionalization pathways for the methylthio group?

Q. Basic

Q. Advanced

- Sulfone Derivatives : Enhance electrophilicity at C5, enabling SNAr reactions with alkoxides .

- Microwave-Assisted Methods : Reduce reaction time (e.g., 30 minutes at 100W) while maintaining yield .

How do solvent and catalyst choices influence one-pot multicomponent syntheses?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates, improving cyclization yields (e.g., 67% in DMF vs. 45% in toluene) .

- Catalysts : K₂CO₃ in DMF accelerates cyclocondensation, while molecular sieves absorb water to shift equilibrium .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.